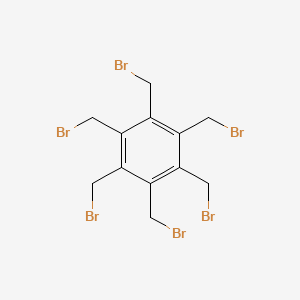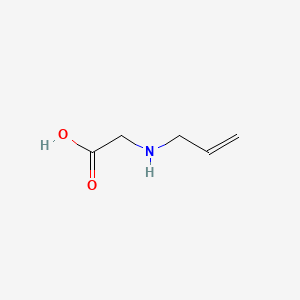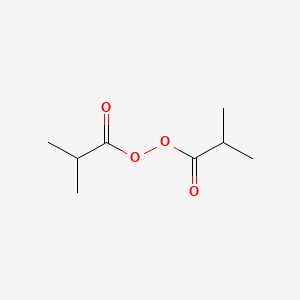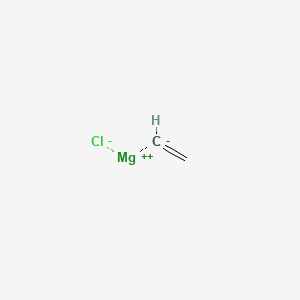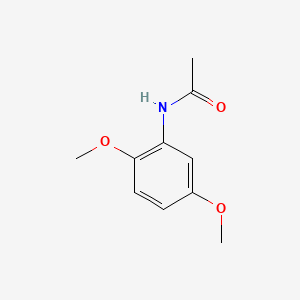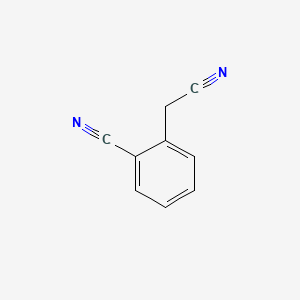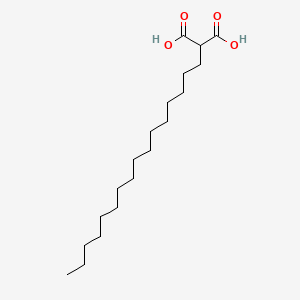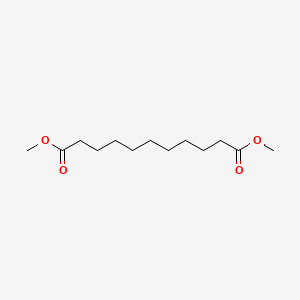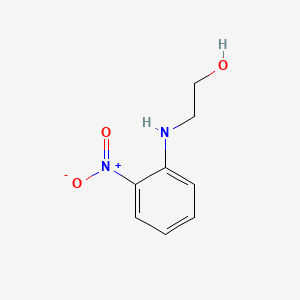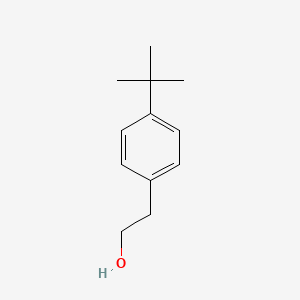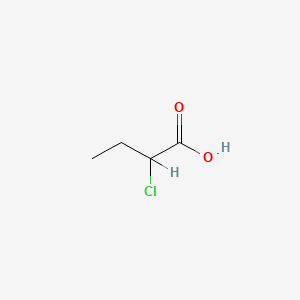
2-氯丁酸
描述
2-Chlorobutyric acid is an organic compound with the molecular formula C₄H₇ClO₂ It is a chlorinated derivative of butyric acid, where a chlorine atom replaces one hydrogen atom on the second carbon of the butyric acid chain
科学研究应用
2-Chlorobutyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including esters and amides.
Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving chlorinated fatty acids.
Medicine: It is investigated for its potential use in drug development, particularly in designing compounds with antimicrobial properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and polymers .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chlorobutyric acid can be synthesized through the chlorination of butyric acid. One method involves reacting n-butyric acid with liquid chlorine in the presence of butyric anhydride as a catalyst. The reaction is carried out at temperatures ranging from 50°C to 150°C for 5 to 15 hours. During this process, chloride ions substitute hydrogen ions at the second position of the butyric acid molecule, forming 2-chlorobutyric anhydride, which then reacts with n-butyric acid to yield 2-chlorobutyric acid .
Industrial Production Methods: In industrial settings, the synthesis of 2-chlorobutyric acid follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high conversion rates and minimal by-product formation. The use of butyric anhydride as a catalyst allows for the recycling of the catalyst and unreacted n-butyric acid, making the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions: 2-Chlorobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form butyric acid derivatives.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form primary alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Butyric acid derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
作用机制
The mechanism of action of 2-chlorobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and function .
相似化合物的比较
Butyric Acid: The parent compound without the chlorine atom.
2-Bromobutyric Acid: A similar compound where the chlorine atom is replaced by a bromine atom.
2-Iodobutyric Acid: A similar compound where the chlorine atom is replaced by an iodine atom.
Comparison:
Reactivity: 2-Chlorobutyric acid is more reactive than butyric acid due to the electron-withdrawing effect of the chlorine atom.
Applications: While butyric acid is primarily used in food and fragrance industries, 2-chlorobutyric acid finds applications in more specialized fields such as pharmaceuticals and agrochemicals.
Stability: 2-Chlorobutyric acid is more stable than its bromine and iodine counterparts due to the smaller atomic radius of chlorine, which leads to stronger carbon-halogen bonds .
属性
IUPAC Name |
2-chlorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBUZBPJAGZHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961912 | |
| Record name | 2-Chlorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4170-24-5 | |
| Record name | 2-Chlorobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4170-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 2-chlorobutyric acid in organic synthesis?
A1: 2-chlorobutyric acid serves as a key starting material in the synthesis of 2-aminobutanamide []. This method utilizes readily available reagents and proceeds through a straightforward two-step process.
Q2: Can you elaborate on the synthesis of 2-aminobutanamide from 2-chlorobutyric acid?
A2: Certainly. The synthesis involves two key steps []:
Q3: What are the advantages of this synthetic route for 2-aminobutanamide?
A3: This method offers several benefits []:
Q4: Are there any other research areas where 2-chlorobutyric acid plays a role?
A4: While the provided research focuses on its use in synthesizing 2-aminobutanamide, 2-chlorobutyric acid and its derivatives could potentially be investigated in other areas like enzymatic reactions. For instance, research highlights the use of immobilized lipase from Mucor miehei for the esterification of acids with epoxides []. While this study doesn't specifically involve 2-chlorobutyric acid, it opens avenues for exploring similar reactions with this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


